![molecular formula C10H9NaO5S B1603757 Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate CAS No. 610801-82-6](/img/structure/B1603757.png)
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate
Overview
Description
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate, also known as MMS or MMSO3Na, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that contains a methoxy group and a propenone group. The compound has a molecular weight of 294.29 g/mol and a melting point of 250-260°C.
Mechanism Of Action
The mechanism of action of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate involves the formation of a covalent bond between the sulfonate group of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate and the amino groups of proteins or peptides. This covalent bond results in the crosslinking of the proteins or peptides, which can lead to changes in their structure and function. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can also act as an oxidizing agent, which can lead to the formation of reactive oxygen species (ROS) that can damage cellular components.
Biochemical and Physiological Effects:
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as trypsin and chymotrypsin. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can also induce apoptosis in cancer cells by increasing the levels of ROS. In addition, Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate in lab experiments is its versatility. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can be used in a variety of research areas, and its crosslinking ability can be used to study the structure and function of proteins and peptides. However, one of the limitations of using Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate is its potential toxicity. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can generate ROS, which can damage cellular components and lead to cell death.
Future Directions
There are several future directions for the use of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate in scientific research. One direction is the development of new methods for the synthesis of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate and its derivatives. Another direction is the use of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate in the study of protein-protein interactions and protein-ligand interactions. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate can also be used in the development of new drugs that target specific proteins or peptides. Finally, the use of Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate in the study of cellular signaling pathways and oxidative stress is an area that has great potential for future research.
Scientific Research Applications
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a crosslinking agent for proteins and peptides. Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate is a versatile compound that can be used in a variety of research areas, including medicinal chemistry, biochemistry, and organic synthesis.
properties
IUPAC Name |
sodium;3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5S.Na/c1-15-10(11)6-5-8-3-2-4-9(7-8)16(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOZOXMGDDAUFU-IPZCTEOASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609765 | |
Record name | Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzenesulfonate | |
CAS RN |
610801-82-6 | |
Record name | Sodium 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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